molecular formula C8H13ClO3S B15309181 1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride

1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride

Cat. No.: B15309181
M. Wt: 224.71 g/mol
InChI Key: ZXADRLUSTHMAMP-UHFFFAOYSA-N
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Description

1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride is a chemical compound that features a cyclopropane ring attached to a sulfonyl chloride group and an oxolan-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of cyclopropane-1-sulfonyl chloride as a starting material, which is then reacted with oxolan-3-ylmethyl derivatives in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required to achieve these transformations.

    Addition Reactions: The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of more complex structures.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate may be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Ring-Opened Products: Formed from addition reactions involving the cyclopropane ring.

Scientific Research Applications

1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its role as an enzyme inhibitor or as a precursor to biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent modulation of biological activity. The cyclopropane ring and oxolan-3-ylmethyl substituent may also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

    1-(Oxolan-3-yl)cyclopropan-1-amine: A related compound with an amine group instead of a sulfonyl chloride group.

    1-(Oxolan-3-yl)cyclopropan-1-ol: A similar compound with a hydroxyl group in place of the sulfonyl chloride group.

Uniqueness: 1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable intermediate in the synthesis of various derivatives and a useful tool in chemical and biological research.

Properties

Molecular Formula

C8H13ClO3S

Molecular Weight

224.71 g/mol

IUPAC Name

1-(oxolan-3-ylmethyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)8(2-3-8)5-7-1-4-12-6-7/h7H,1-6H2

InChI Key

ZXADRLUSTHMAMP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC2(CC2)S(=O)(=O)Cl

Origin of Product

United States

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